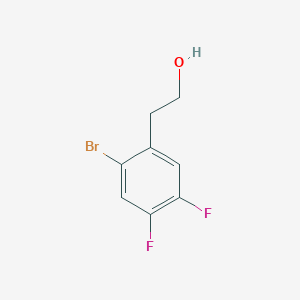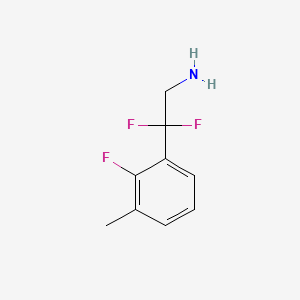![molecular formula C15H21N B13595191 4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine CAS No. 81290-24-6](/img/structure/B13595191.png)
4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring attached to a 2,3-dihydro-1H-inden-1-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine typically involves the reaction of 2,3-dihydro-1H-indene with piperidine in the presence of a suitable catalyst. One common method involves the use of palladium-catalyzed hydrogenation to achieve the desired product . The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated piperidine derivatives.
科学研究应用
4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives, including their antimicrobial and antifungal properties.
作用机制
The mechanism of action of 4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine . By inhibiting AChE, the compound can enhance cholinergic neurotransmission, which is beneficial in the treatment of neurological disorders.
相似化合物的比较
Similar Compounds
- 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
- N-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine
Uniqueness
4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research.
属性
CAS 编号 |
81290-24-6 |
|---|---|
分子式 |
C15H21N |
分子量 |
215.33 g/mol |
IUPAC 名称 |
4-(2,3-dihydro-1H-inden-1-ylmethyl)piperidine |
InChI |
InChI=1S/C15H21N/c1-2-4-15-13(3-1)5-6-14(15)11-12-7-9-16-10-8-12/h1-4,12,14,16H,5-11H2 |
InChI 键 |
GKAJHYOTUSFDKD-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C1CC3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



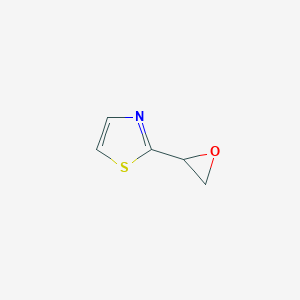
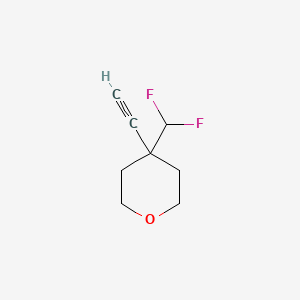
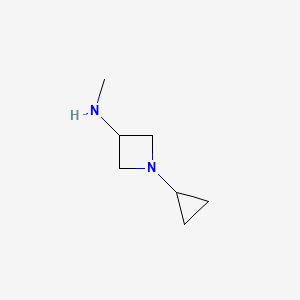


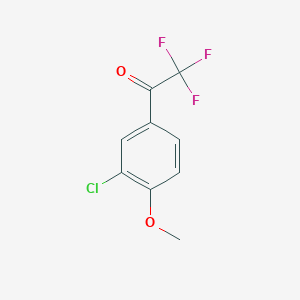


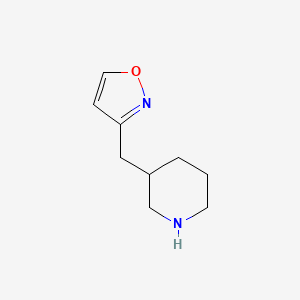
![[1,1'-Bi(cyclopentane)]-1-carboxylic acid](/img/structure/B13595180.png)
